4-(Aminomethyl)benzene-1,2-diol hydrochloride

Melanoma DNA Polymerase Cytotoxicity

4-(Aminomethyl)benzene-1,2-diol hydrochloride, also known as 3,4-dihydroxybenzylamine hydrochloride, is a synthetic catechol derivative belonging to the catecholamine analogue class. It features a benzene-1,2-diol core with an aminomethyl substituent, distinguishing it from endogenous catecholamines like dopamine.

Molecular Formula C7H10ClNO2
Molecular Weight 175.61 g/mol
CAS No. 1124-40-9
Cat. No. B182253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzene-1,2-diol hydrochloride
CAS1124-40-9
Synonyms3,4-dihydroxybenzylamine
3,4-dihydroxybenzylamine hydrobromide
3,4-dihydroxybenzylamine hydrochloride
Molecular FormulaC7H10ClNO2
Molecular Weight175.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C[NH3+])O)O.[Cl-]
InChIInChI=1S/C7H9NO2.ClH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H
InChIKeyLFRARYNEDYNCOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)benzene-1,2-diol hydrochloride (CAS 1124-40-9): Catecholamine Analogue with Differentiated Pharmacological and Analytical Profile


4-(Aminomethyl)benzene-1,2-diol hydrochloride, also known as 3,4-dihydroxybenzylamine hydrochloride, is a synthetic catechol derivative belonging to the catecholamine analogue class [1]. It features a benzene-1,2-diol core with an aminomethyl substituent, distinguishing it from endogenous catecholamines like dopamine [1]. This structural modification confers distinct biological properties, including selective enzyme inhibition and cytotoxic activity against melanoma cells, making it a valuable research tool in neurochemistry, oncology, and analytical biochemistry [1][2].

Why 4-(Aminomethyl)benzene-1,2-diol hydrochloride Cannot Be Interchanged with Generic Dopamine or Other Catecholamine Analogues


Despite sharing a catechol moiety, 4-(aminomethyl)benzene-1,2-diol hydrochloride exhibits pharmacological divergence from dopamine and levodopa due to its distinct aminomethyl side chain [1]. This structural difference fundamentally alters target engagement: the compound acts as a direct DNA polymerase inhibitor after tyrosinase activation, whereas dopamine and levodopa lack this activity in the absence of exogenous enzyme [1]. In vivo, the analogue demonstrates significantly reduced systemic toxicity and improved therapeutic index compared to dopamine, with a 70% increase in lifespan versus 48% for dopamine in a melanoma model [2]. Such variations underscore that in-class substitution is scientifically unjustifiable without empirical comparative data.

Quantitative Differentiation of 4-(Aminomethyl)benzene-1,2-diol hydrochloride from Dopamine and Other Catecholamines: A Head-to-Head Evidence Guide


Direct DNA Polymerase Inhibition in Permeabilized Melanoma Cells

In S-91A murine melanoma cells permeabilized with lysolecithin, 3,4-dihydroxybenzylamine (3,4-DHBA) directly inhibited DNA polymerase activity after activation by tyrosinase. In contrast, levodopa and dopamine did not inhibit DNA polymerase in the same assay system without exogenous tyrosinase [1]. The inhibition by activated 3,4-DHBA was irreversible and occurred at two inhibitor interaction sites as determined by Hill plot analysis [1].

Melanoma DNA Polymerase Cytotoxicity

Enhanced In Vivo Antitumor Efficacy with Reduced Systemic Toxicity in B16 Melanoma Model

In (C57BL/6 × DBA/2)F1 mice bearing B16 melanoma, 3,4-dihydroxybenzylamine (DHBA) demonstrated superior in vivo therapeutic outcomes compared to dopamine. DHBA treatment (1,000 mg/kg daily) was better tolerated than dopamine (400 mg/kg daily), with a 70% increase in lifespan versus 48% for dopamine [1]. The improved efficacy is attributed to reduced systemic toxicity rather than enhanced in vitro potency, as in vitro inhibitory effects were similar between the two compounds [1].

In Vivo Efficacy Melanoma Therapeutic Index

Cytotoxicity Profile Against Human and Murine Melanoma Cell Lines

3,4-Dihydroxybenzylamine hydrobromide exhibits concentration-dependent growth inhibition across multiple melanoma cell lines. After 48-hour exposure, IC50 values range from 30 to 122 μM across human SK-MEL-30, SK-MEL-2, SK-MEL-3, RPMI-7951, and SK-MELB cells . The compound also inhibits murine melanoma lines S91A, S91B, L1210, and SCC-25 with IC50 values from 10 to 184 μM . These potencies provide a quantitative baseline for comparative structure-activity relationship studies with other catechol derivatives.

Melanoma Cytotoxicity IC50

Validated Substrate for Catechol-O-Methyltransferase (COMT) Activity Assays

3,4-Dihydroxybenzylamine is an established substrate for determining COMT activity via HPLC with electrochemical detection (HPLC-ECD). The assay measures the formation of 3-O- and 4-O-methylated products (3-methoxy-4-hydroxybenzylamine and 4-methoxy-3-hydroxybenzylamine) from the parent compound [1]. The detection limit for the methylated products is 1 pmol, enabling high-sensitivity screening of COMT activity and determination of meta/para product ratios [1]. This application is supported by multiple analytical chemistry publications.

COMT Enzymatic Assay HPLC-ECD

Internal Standard for Catecholamine Quantification by HPLC-ECD

3,4-Dihydroxybenzylamine (DHBA) is widely used as an internal standard in HPLC-ECD assays for catecholamines [1]. In sheep plasma, however, DHBA recovery is species-dependent and variable; comparative studies show deoxyepinephrine (epinine) offers superior recovery (R² >0.99 for calibration curves) with DHBA extraction significantly impaired in sheep plasma (p<0.0001) [1]. Consequently, method validation must account for species-specific recovery characteristics when selecting an internal standard.

HPLC-ECD Internal Standard Catecholamines

Optimized Application Scenarios for 4-(Aminomethyl)benzene-1,2-diol hydrochloride Based on Quantitative Differentiation Evidence


Preclinical Melanoma Research: In Vivo Efficacy Studies Requiring Improved Therapeutic Index

Utilize 4-(aminomethyl)benzene-1,2-diol hydrochloride as a catecholamine-based antitumor agent in B16 melanoma mouse models when a 22 percentage-point greater lifespan extension and 2.5-fold higher tolerated dose compared to dopamine are required [1]. The compound's reduced systemic toxicity enables higher dosing regimens without compromising animal welfare [1].

Mechanistic Studies of Tyrosinase-Dependent DNA Polymerase Inhibition in Melanoma

Employ the compound in permeabilized cell assays to investigate tyrosinase-activated DNA polymerase inhibition, a mechanism not observed with dopamine or levodopa under identical conditions [1]. The irreversible, two-site inhibition kinetics provide a distinct mechanistic signature for structure-activity relationship studies [1].

COMT Activity Screening and Methylation Pattern Analysis

Implement the validated HPLC-ECD method using 3,4-dihydroxybenzylamine as a substrate to measure COMT activity with 1 pmol detection sensitivity and simultaneous quantification of meta- and para-O-methylated products [1]. This application is essential for laboratories studying catecholamine metabolism and COMT inhibitor development [1].

HPLC-ECD Catecholamine Quantification with Species-Specific Internal Standard Selection

For most species, use 3,4-dihydroxybenzylamine as a reliable internal standard in HPLC-ECD catecholamine assays [1]. For sheep plasma, substitute with deoxyepinephrine to avoid the species-dependent poor recovery observed with DHBA (p<0.0001) [1]. Validate recovery in the target matrix prior to routine use [1].

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